![molecular formula C9H9BF3KN2O3 B1408138 Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-38-6](/img/structure/B1408138.png)
Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate, also known as Potassium 3-nitrophenyltrifluoroborate, is a chemical compound with the molecular formula C6H4BF3KNO2 . It has a molecular weight of 229.01 g/mol . The compound is a solid in form and is white in color .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [K+]. [O-] [N+] (=O)C1=CC=CC (=C1) [B-] (F) (F)F .Chemical Reactions Analysis
This compound, as a type of potassium trifluoroborate, is a versatile coupling partner and is present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
This compound is a crystalline powder with a melting point of 260°C . It has a molecular weight of 229.01 g/mol and a purity/analysis method of >98.0% (HPLC) .Scientific Research Applications
Efficient Access to Alanine Derivatives
Potassium trifluoro(organo)borates, including derivatives like Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate, have been used in the formation of alanine derivatives. These organoboron derivatives react with various dehydroamino esters in the presence of rhodium complexes, allowing for the production of a variety of alanine derivatives with different amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).
Organic Chemistry Applications
In organic chemistry, potassium trifluoro(organo)borates, such as this compound, have emerged as promising alternatives to other organoboron reagents. These salts display interesting reactivity, both through the formation of difluoroboranes and in transmetallation reactions with transition metals. They are often more reactive than boronic acids or esters, making them valuable in various chemical reactions (Darses & Genêt, 2003).
Energetic Materials Synthesis
The synthesis of new energetic materials, like dihydridobis(3-nitro-1,2,4-triazolyl)borate ligand, has been facilitated using derivatives of potassium trifluoro(organo)borates. These compounds are synthesized using controlled temperature and have been characterized as their potassium salts. Such materials are significant in developing new energetic compounds for various applications (Pellei et al., 2005).
Synthesis of Fluorinated Arene Derivatives
Potassium trifluoro(organo)borates, including this compound, have been used in the borylation of fluorinated arenes. This process results in the formation of a variety of new stable tricyano(aryl)borates, contributing to advancements in the field of organoboron chemistry (Landmann et al., 2017).
Catalytic Reactions
These compounds have been instrumental in catalytic reactions, such as the rhodium-catalyzed 1,4-addition/enantioselective protonation. The potassium trifluoro(organo)borates participate in these reactions to yield high-quality, enantioenriched alpha-amino esters, showcasing their versatility in catalytic applications (Navarre et al., 2008).
properties
IUPAC Name |
potassium;trifluoro-[3-(3-nitroanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)5-4-9(16)14-7-2-1-3-8(6-7)15(17)18;/h1-3,6H,4-5H2,(H,14,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYLOGVVMNSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1705578-38-6 | |
Record name | Borate(1-), trifluoro[3-[(3-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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